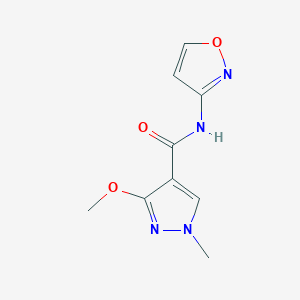

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains both nitrogen and oxygen atoms within its ring structures. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the formation of the isoxazole and pyrazole rings followed by their subsequent coupling. One common method for synthesizing isoxazoles involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

For the pyrazole ring, a common synthetic route involves the condensation of hydrazines with 1,3-dicarbonyl compounds . The final coupling of the isoxazole and pyrazole rings to form this compound can be achieved through various amide bond-forming reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce the use of hazardous reagents .

Analyse Chemischer Reaktionen

Types of Reactions

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play key roles in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of their activity and subsequent changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoxazole Derivatives: Compounds with similar isoxazole ring structures, such as 3,5-disubstituted isoxazoles.

Pyrazole Derivatives: Compounds with similar pyrazole ring structures, such as 1,3-dimethyl-5-phenylpyrazole.

Uniqueness

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of isoxazole and pyrazole rings, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.

The compound features a unique structure that includes an isoxazole ring and a pyrazole moiety, which are known for their pharmacological significance. The molecular formula is C12H14N4O3 with a molecular weight of approximately 246.27 g/mol. Key structural properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₃ |

| Molecular Weight | 246.27 g/mol |

| CAS Number | 1208754-71-5 |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the isoxazole and pyrazole rings through cyclization reactions. Recent methodologies have focused on optimizing reaction conditions to enhance yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to achieve better results .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of both isoxazole and pyrazole rings allows for effective binding to active sites on these targets, potentially inhibiting their activity or modulating their function. This interaction may influence key signaling pathways involved in pain perception, inflammation, and other physiological processes .

Biological Activities

Recent studies have demonstrated that this compound exhibits a range of biological activities:

- Antinociceptive Effects : The compound has shown promising results in models assessing pain relief, indicating potential use as an analgesic agent.

- Anti-inflammatory Properties : It has been reported to antagonize various pharmacological effects induced by cannabinoid agonists, suggesting its role in modulating inflammatory responses.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, although further research is needed to elucidate the mechanisms involved .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer activities, showing effectiveness against specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Pain Management : In a recent animal model study, administration of the compound significantly reduced pain scores compared to control groups, supporting its potential as a novel analgesic .

- Inflammation Model : A study investigating inflammatory markers showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in induced inflammation models.

Eigenschaften

IUPAC Name |

3-methoxy-1-methyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-13-5-6(9(11-13)15-2)8(14)10-7-3-4-16-12-7/h3-5H,1-2H3,(H,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZCNTJLCGWYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.